molecular formula C18H20ClN3O5 B4342922 diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate

diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate

Cat. No.: B4342922
M. Wt: 393.8 g/mol
InChI Key: ZHCASYCNOLGDOA-UHFFFAOYSA-N
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Description

Diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate is a complex organic compound that features a pyrazole ring substituted with a chloro group and an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Isophthalate Ester Formation: The final step involves the esterification of isophthalic acid with isopropanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while hydrolysis can produce isophthalic acid derivatives.

Scientific Research Applications

Diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Mechanism of Action

The mechanism of action of diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets. The chloro group and the pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester groups may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl 5-{[(4-bromo-1H-pyrazol-3-yl)carbonyl]amino}isophthalate: Similar structure but with a bromo group instead of a chloro group.

    Diisopropyl 5-{[(4-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate: Contains a methyl group instead of a chloro group.

    Diisopropyl 5-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate: Features a nitro group in place of the chloro group.

Uniqueness

The presence of the chloro group in diisopropyl 5-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

dipropan-2-yl 5-[(4-chloro-1H-pyrazole-5-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5/c1-9(2)26-17(24)11-5-12(18(25)27-10(3)4)7-13(6-11)21-16(23)15-14(19)8-20-22-15/h5-10H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCASYCNOLGDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=NN2)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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